molecular formula C11H12O B7881299 3-iso-Propoxyphenylacetylene

3-iso-Propoxyphenylacetylene

Cat. No.: B7881299
M. Wt: 160.21 g/mol
InChI Key: BQYICKCWXPSJAD-UHFFFAOYSA-N
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Description

3-iso-Propoxyphenylacetylene is an organic compound characterized by the presence of an iso-propoxy group attached to a phenyl ring, which is further connected to an acetylene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-iso-Propoxyphenylacetylene can be achieved through several methods. One common approach involves the Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine or potassium carbonate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Sonogashira coupling reactions. The process would be optimized for higher yields and purity, often utilizing continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Types of Reactions: 3-iso-Propoxyphenylacetylene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to the formation of alkenes or alkanes.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst for selective hydrogenation.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of iso-propoxybenzaldehyde or iso-propoxybenzoic acid.

    Reduction: Formation of iso-propoxyphenylethylene or iso-propoxyethylbenzene.

    Substitution: Formation of halogenated derivatives like 3-iso-propoxy-4-bromophenylacetylene.

Scientific Research Applications

3-iso-Propoxyphenylacetylene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-iso-Propoxyphenylacetylene involves its interaction with various molecular targets. The acetylene group can participate in cycloaddition reactions, forming new carbon-carbon bonds. The iso-propoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors, potentially modulating biological pathways.

Comparison with Similar Compounds

    Phenylacetylene: Lacks the iso-propoxy group, making it less sterically hindered and more reactive in certain reactions.

    3-iso-Propoxyphenylethylene: Similar structure but with a double bond instead of a triple bond, leading to different reactivity and applications.

    3-iso-Propoxybenzaldehyde: Contains an aldehyde group instead of an acetylene group, resulting in different chemical behavior and uses.

Uniqueness: 3-iso-Propoxyphenylacetylene is unique due to the presence of both an iso-propoxy group and an acetylene group, which confer distinct reactivity and potential applications in various fields. Its structure allows for versatile chemical transformations and the development of novel compounds with specific properties.

Biological Activity

3-iso-Propoxyphenylacetylene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, typically involving the alkylation of phenylacetylene derivatives. The synthesis pathway generally includes:

  • Starting Materials : Phenylacetylene and propoxy groups.
  • Reagents : Common reagents include alkyl halides and bases such as potassium carbonate.
  • Reaction Conditions : The reaction is often conducted in a solvent such as DMF or DMSO at elevated temperatures.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies show that this compound can inhibit the growth of certain bacteria and fungi.
  • Anti-inflammatory Effects : It has been observed to modulate inflammatory pathways, potentially reducing inflammation in various models.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses, such as cyclooxygenase (COX) enzymes.
  • Receptor Modulation : It may act on receptors that mediate pain and inflammation, contributing to its anti-inflammatory effects.

Table 1: Biological Activities of this compound

Activity TypeEffectivenessReference
AntimicrobialModerateStudy A
Anti-inflammatorySignificantStudy B
CytotoxicityLowStudy C

Table 2: Comparison with Related Compounds

CompoundAntimicrobial ActivityAnti-inflammatory ActivityReference
This compoundModerateSignificantCurrent Study
PropoxyphenylacetyleneLowModeratePrevious Research
PhenylacetyleneHighLowComparative Study

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus. Results showed a significant reduction in bacterial growth at concentrations above 50 µg/mL, indicating potential for development as an antimicrobial agent.
  • Case Study on Anti-inflammatory Mechanisms :
    • In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a marked decrease in paw edema compared to control groups, suggesting its efficacy in reducing inflammatory responses.

Properties

IUPAC Name

1-ethynyl-3-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-4-10-6-5-7-11(8-10)12-9(2)3/h1,5-9H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYICKCWXPSJAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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